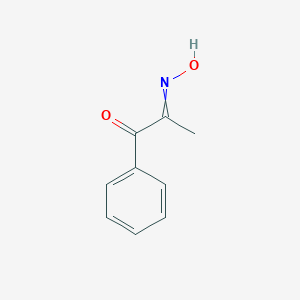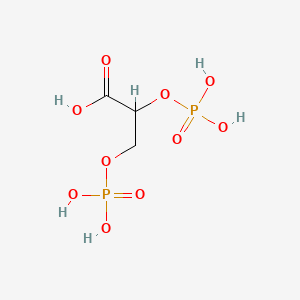
2,3-Diphosphoglyceric acid
Übersicht
Beschreibung
2,3-Diphosphoglyceric acid (2,3-DPG) is a glycolytic intermediate found predominantly in human erythrocytes. It plays a crucial role in regulating the oxygen affinity of hemoglobin, thereby influencing oxygen delivery to tissues. The presence and maintenance of 2,3-DPG levels are essential for the proper functioning of red blood cells and for the efficient transport of oxygen throughout the body .
Synthesis Analysis
The synthesis of 2,3-DPG in erythrocytes is primarily facilitated by the enzyme diphosphoglycerate mutase. This enzyme catalyzes the conversion of 1,3-diphosphoglycerate (1,3-DPG) to 2,3-DPG, a reaction that is part of the Rapoport-Luebering shunt of the glycolytic pathway . The activity of diphosphoglycerate mutase is influenced by various factors, including the presence of thyroid hormones, which have been shown to stimulate the production of 2,3-DPG, potentially explaining the shift in the oxyhemoglobin dissociation curve observed in thyroid disorders .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of 2,3-DPG, it is known to be a diphosphorylated derivative of glyceric acid. The interaction of 2,3-DPG with other molecules, such as aluminum, has been studied computationally, revealing a variety of complexation modes and a strong affinity for aluminum, particularly in the formation of ternary complexes .
Chemical Reactions Analysis
2,3-DPG can act as a substrate for different enzymatic reactions within erythrocytes. It is involved in a reversible reaction with 3-phosphoglycerate (3-PGA) catalyzed by diphosphoglycerate mutase. Additionally, 2,3-DPG can be dephosphorylated by a phosphatase activity associated with the same mutase enzyme, a reaction that is significantly enhanced by inorganic pyrophosphate . The balance between the synthesis and degradation of 2,3-DPG is crucial for its steady-state concentration within red blood cells.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-DPG are closely related to its function in erythrocytes. It is a negatively charged molecule at physiological pH, which allows it to bind to deoxyhemoglobin and stabilize the T-state, thus facilitating oxygen release. The levels of 2,3-DPG in red blood cells can be influenced by various factors, including pH and the presence of certain metabolites. For instance, the rate of 2,3-DPG depletion during blood storage is pH-dependent, and its regeneration after transfusion is a relatively slow process . Moreover, the content of 2,3-DPG can be regulated through modulation of the phosphatase/synthase activities, with certain physiological effectors and inhibitors playing a role in this regulation .
Wissenschaftliche Forschungsanwendungen
Assay Method Development : A rapid and relatively specific assay method for 2,3-DPG has been developed. This involves converting 2,3-DPG to glyceraldehyde-3-phosphate and measuring the resulting change in reduced nicotinamide adenine dinucleotide (NADH) absorbance or fluorescence (Keitt, 1971).
Role in Red Blood Cells : 2,3-DPG is a critical component in red blood cells of most mammalian species. Its rapid turnover indicates its importance in the phosphate cycle of red cells (Rapoport & Luebering, 1950).
Impact on Blood Storage : The rate of loss of 2,3-DPG under various blood storage conditions has been studied, showing that 2,3-DPG disappears rapidly from conventional preservative media. This suggests its significant role in the efficiency of stored blood in oxygen transport (Beutler, Meul, & Wood, 1969).
Influence on Enzyme Activity : 2,3-DPG is known to influence the activity of diphosphoglycerate mutase, an enzyme found in red blood cells. The enzyme's kinetic properties have been studied, revealing its interaction with various substrates and inhibitors (Rose, 1968).
Effect of Thyroid Hormones : Thyroid hormones have been found to increase the levels of 2,3-DPG in erythrocytes, suggesting a mechanism for the shift in the oxyhemoglobin dissociation curve observed in thyroid disorders (Snyder & Reddy, 1970).
Binding to Hemoglobin : The binding of 2,3-DPG to human hemoglobin has been studied, showing its inverse relationship with oxygen saturation and pH, and its influence by carbon dioxide and cyanate (Caldwell, Nagel, & Jaffé, 1971).
Regulation of Hemoglobin Oxygen Affinity : The role of 2,3-DPG in regulating hemoglobin oxygen affinity in conditions like acidosis and alkalosis has been investigated. This study highlights the substance's role in human adaptation to these conditions (Bellingham, Detter, & Lenfant, 1971).
Inhibition of Glycolytic Kinases : 2,3-DPG has been cited as an inhibitor of several enzymes in erythrocytes, including glycolytic kinases. This indicates its regulatory role in erythrocyte metabolism (Ponce, Roth, & Harkness, 1971).
Interactions with Other Molecules : The interaction of aluminum with 2,3-DPG has been computationally studied, showing a variety of complexation modes, including the formation of ternary complexes (Luque, Mujika, Formoso, & López, 2015).
Zukünftige Richtungen
2,3-DPG has been used in the study of Alzheimer’s disease (AD) . It is also being investigated for its potential in enhancing oxygen delivery by human erythrocytes .
Relevant Papers Several papers have been published on 2,3-DPG. One study analyzed the effect of prolonged intense exercise under normoxic and hypoxic conditions on 2,3-DPG level in cyclists . Another study conducted a computational analysis of the interaction of aluminum with 2,3-DPG . A third study investigated the potential of targeting the DPG synthase/phosphatase enzyme system to increase DPG levels in the cell .
Eigenschaften
IUPAC Name |
2,3-diphosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHUEYCVLUUEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861801 | |
| Record name | Diphosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphosphoglyceric acid | |
CAS RN |
138-81-8 | |
| Record name | Diphosphoglyceric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diphosphoglycerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIPHOSPHOGLYCERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4454O4YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)
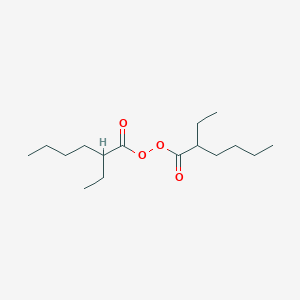
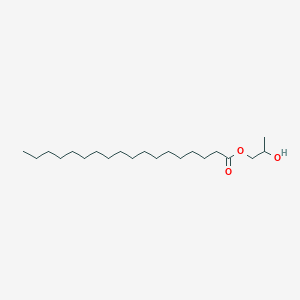
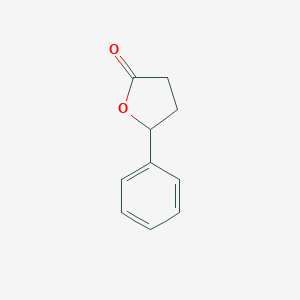

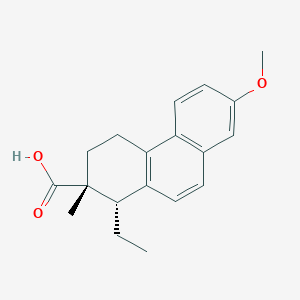
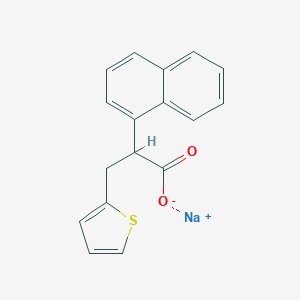
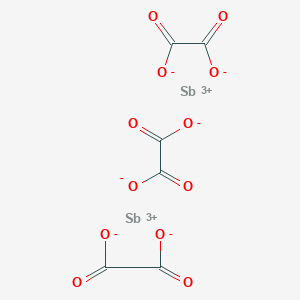

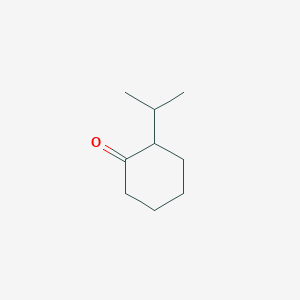
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
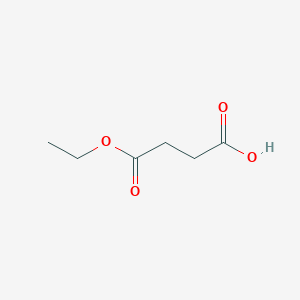
![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)
